4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:
Formation of the cyanopyridine intermediate: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanating agent.
Coupling with piperidine: The cyanopyridine intermediate is then coupled with a piperidine derivative under conditions that facilitate the formation of the piperidine carboxamide.
Introduction of the thiophene group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal or modification of existing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects and use in drug development.
Industry: Applications in materials science and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-((5-cyanopyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
4-((5-cyanopyridin-2-yl)oxy)-N-(pyridin-2-yl)piperidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
The uniqueness of 4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-10-12-3-4-14(18-11-12)22-13-5-7-20(8-6-13)16(21)19-15-2-1-9-23-15/h1-4,9,11,13H,5-8H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPFSCCKQINMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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